molecular formula C10H9ClO B7906994 1-(4-Chlorophenyl)cyclopropanecarbaldehyde CAS No. 100845-90-7

1-(4-Chlorophenyl)cyclopropanecarbaldehyde

Cat. No.: B7906994
CAS No.: 100845-90-7
M. Wt: 180.63 g/mol
InChI Key: HEGXENQCLACJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9ClO. It is characterized by a cyclopropane ring attached to a 4-chlorophenyl group and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diazomethane to form 1-(4-chlorophenyl)cyclopropane, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products Formed:

    Oxidation: 1-(4-Chlorophenyl)cyclopropanecarboxylic acid

    Reduction: 1-(4-Chlorophenyl)cyclopropanemethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chlorophenyl)cyclopropanecarbaldehyde has the molecular formula C10H9ClO and a molecular weight of approximately 182.63 g/mol. Its structure features a cyclopropane ring attached to a chlorophenyl group and an aldehyde functional group, which contributes to its reactivity and utility in synthetic chemistry .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the primary applications of this compound is as a modulator of 11β-HSD1, an enzyme that plays a crucial role in the metabolism of glucocorticoids. Inhibition of this enzyme can have therapeutic effects on conditions such as obesity, metabolic syndrome, and type 2 diabetes by improving insulin sensitivity and reducing fat accumulation .

  • Mechanism of Action : The compound acts by inhibiting the conversion of cortisone to cortisol, thereby lowering local glucocorticoid levels in tissues. This inhibition is beneficial for managing hyperglycemia and insulin resistance associated with metabolic disorders .
  • Case Studies : Research indicates that compounds targeting 11β-HSD1 can lead to improved metabolic profiles in animal models. For instance, studies have shown that inhibition results in reduced visceral fat and enhanced glucose tolerance .

Synthesis of Enantiomerically Enriched Compounds

This compound serves as an important precursor in the synthesis of various chiral compounds. Its unique structure allows for the creation of enantiomerically enriched products through asymmetric synthesis techniques.

  • Synthetic Pathways : The compound can be utilized in reactions such as aldol condensation and Michael addition, leading to complex organic molecules with potential pharmaceutical applications .

Antidiabetic Potential

The inhibition of 11β-HSD1 by this compound suggests its potential use in developing antidiabetic drugs. By modulating glucocorticoid action, it may alleviate symptoms associated with diabetes mellitus.

  • Research Findings : Studies have demonstrated that pharmacological agents targeting this pathway can significantly improve glycemic control and reduce the risk of complications related to diabetes .

Cognitive Function Improvement

Emerging research indicates that glucocorticoid modulation may also have implications for cognitive health. Inhibitors like this compound could potentially protect against glucocorticoid-induced cognitive decline, making them candidates for treating age-related cognitive impairments .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical Intermediate Used in the synthesis of drugs targeting metabolic syndrome and diabetes
Enantiomeric Synthesis Serves as a precursor for creating chiral compounds
Metabolic Disorder Treatment Modulates glucocorticoid activity to improve insulin sensitivity
Cognitive Health Potentially protects against cognitive decline related to glucocorticoid exposure

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopropanecarbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-(4-Methylphenyl)cyclopropanecarbaldehyde: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.

    1-(4-Nitrophenyl)cyclopropanecarbaldehyde:

This compound is unique due to its specific combination of a cyclopropane ring, a 4-chlorophenyl group, and an aldehyde functional group, which imparts distinct chemical and physical properties.

Biological Activity

1-(4-Chlorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by its unique cyclopropane structure and a chlorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including its interactions with various biomolecules and its implications in therapeutic applications.

  • Molecular Formula : C10H9ClO
  • Molecular Weight : 180.63 g/mol
  • Structure : The compound features a cyclopropane ring attached to a carbonyl group and a para-chlorophenyl substituent.

The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly proteins and enzymes. The carbonyl group in the structure can participate in nucleophilic addition reactions, which are crucial for modifying protein functions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of cyclopropanecarbaldehydes have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Cytotoxicity and Anticancer Potential

Research has demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). These findings indicate potential for further development as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 10 µM, indicating significant potency against tumor cells .
  • Antimicrobial Efficacy : A comparative study highlighted that derivatives of similar structures displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 5 µg/mL. This suggests that this compound could be effective against gram-positive bacteria .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC against Staphylococcus aureus
CytotoxicityIC50 ~10 µM on MCF-7 cells
Apoptosis InductionIncreased ROS production

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructure DescriptionActivity Level
This compoundParent compoundHigh
1-(4-Bromophenyl)cyclopropanecarbaldehydeBromine substitutionModerate
1-(4-Methylphenyl)cyclopropanecarbaldehydeMethyl substitutionLow

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In vivo Studies : To assess the efficacy and safety in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
  • Derivative Synthesis : To explore modifications that could enhance activity or reduce toxicity.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGXENQCLACJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466838
Record name 1-(4-chlorophenyl)cyclopropanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100845-90-7
Record name 1-(4-chlorophenyl)cyclopropanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)cyclopropane carboxylic acid (784 mg, 3.99 mmol) in dichloromethane (30 mL) was added sequentially at room temperature with N,O-dimethylhydroxylamine hydrochloride (389 mg, 3.99 mmol), benzotriazole-1-yloxytrispyrrolidinophosphonium hexafluorophosphate (2.28 g, 4.39 mmol) and triethylamine (807 mg, 7.97 mmol). The resultant was stirred at the same temperature for 20 min, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was dissolved in toluene (30 mL), added at −78° C. with a solution of diisobutylaluminum hydride in toluene (1.01 M, 4.35 mL), and the resultant was stirred at the same temperature for 1 hour. The reaction solution was added with hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using column chromatography (hexane:ethyl acetate=3:1), and 1-(4-chlorophenyl)cyclopropane carboaldehyde (460 mg, 63.7%) was obtained.
Quantity
784 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.